Cas no 2155875-93-5 (8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine)
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- FC(F)(F)c1cccn2ncnc12
- SY129643
- MFCD31567153
- D80132
- DDGNYEWIVFNCFB-UHFFFAOYSA-N
- 2155875-93-5
- AKOS037630152
-
- MDL: MFCD31567153
- Inchi: 1S/C7H4F3N3/c8-7(9,10)5-2-1-3-13-6(5)11-4-12-13/h1-4H
- InChI Key: DDGNYEWIVFNCFB-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CN2C1=NC=N2)(F)F
Computed Properties
- Exact Mass: 187.03573163g/mol
- Monoisotopic Mass: 187.03573163g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 30.2
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 219929-1g |
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, 95% min |
2155875-93-5 | 95% | 1g |
$1218.00 | 2023-09-06 | |
| Matrix Scientific | 219929-5g |
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, 95% min |
2155875-93-5 | 95% | 5g |
$3654.00 | 2023-09-06 | |
| Ambeed | A1321204-100mg |
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-93-5 | 98% | 100mg |
$190.0 | 2025-02-21 | |
| Ambeed | A1321204-250mg |
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-93-5 | 98% | 250mg |
$323.0 | 2025-02-21 | |
| Ambeed | A1321204-1g |
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-93-5 | 98% | 1g |
$873.0 | 2025-02-21 | |
| 1PlusChem | 1P023QX7-100mg |
8-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
2155875-93-5 | 98% | 100mg |
$173.00 | 2023-12-19 | |
| 1PlusChem | 1P023QX7-250mg |
8-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
2155875-93-5 | 98% | 250mg |
$294.00 | 2023-12-19 | |
| 1PlusChem | 1P023QX7-1g |
8-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
2155875-93-5 | 98% | 1g |
$818.00 | 2023-12-19 | |
| abcr | AB547266-1g |
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine; . |
2155875-93-5 | 1g |
€992.00 | 2025-04-20 |
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Suppliers
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Professional Introduction to Compound with CAS No. 2155875-93-5 and Product Name: 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
The compound with the CAS number 2155875-93-5 and the product name 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the triazolopyridine class, which has garnered considerable attention due to its diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group in its structure enhances its pharmacological properties, making it a promising candidate for further research and development.
Recent studies have highlighted the importance of trifluoromethyl-substituted compounds in drug design. The trifluoromethyl group is known to improve metabolic stability, binding affinity, and overall bioavailability of pharmaceutical agents. In the case of 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, this substitution plays a crucial role in modulating its pharmacokinetic profile. The triazolopyridine core structure is particularly interesting due to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
The synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity. The introduction of the trifluoromethyl group at the 8-position of the triazolopyridine ring is achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies have been refined over recent years, leveraging computational chemistry and automated synthesis techniques to optimize reaction pathways.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of bioactive molecules. Researchers have been exploring its utility in developing novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its efficacy in inhibiting kinases and other enzymes implicated in cancer progression. The trifluoromethyl group enhances binding interactions by increasing lipophilicity and reducing metabolic degradation, thereby improving drug efficacy.
The biological activity of 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has been extensively evaluated through in vitro and in vivo assays. Preliminary results indicate that it exhibits significant inhibitory effects on several key enzymes involved in inflammatory pathways. This makes it a promising candidate for further investigation as a potential therapeutic agent for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its interaction with bacterial enzymes has been studied, suggesting possible applications in antimicrobial therapy.
Computational studies have played a pivotal role in understanding the molecular interactions of this compound. Molecular docking simulations have revealed that 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can bind effectively to target proteins with high affinity. These simulations have helped identify key binding pockets and interactions that can be optimized to enhance drug potency. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and pharmacological effects.
The development of new synthetic routes for 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has been a focus of recent research efforts. Researchers have explored alternative methodologies to improve scalability and reduce environmental impact. Green chemistry principles have been incorporated into these processes, minimizing waste generation and utilizing renewable resources. Such advancements not only enhance the sustainability of drug production but also make the process more cost-effective.
Future directions for research on this compound include exploring its potential applications in drug discovery and development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area. Additionally, preclinical studies will be essential to evaluate its safety profile and therapeutic potential before moving into human clinical trials.
In conclusion,8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine represents a significant advancement in pharmaceutical chemistry with promising applications across multiple therapeutic areas. The unique structural features of this compound make it an attractive candidate for further research and development. With continued advancements in synthetic methodologies and computational biology, 2155875-93-5 has the potential to contribute significantly to the discovery of new therapeutic agents that address unmet medical needs.
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